Cas no 1342501-65-8 (4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol)
4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol
- 4-Methyl-2-((tert-pentylamino)methyl)phenol
- Phenol, 2-[[(1,1-dimethylpropyl)amino]methyl]-4-methyl-
- 4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol
-
- Inchi: 1S/C13H21NO/c1-5-13(3,4)14-9-11-8-10(2)6-7-12(11)15/h6-8,14-15H,5,9H2,1-4H3
- InChI Key: ALTBVYJVCBGWGI-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C)C=C1CNC(C)(C)CC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 191
- XLogP3: 2.7
- Topological Polar Surface Area: 32.299
4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-161244-0.05g |
4-methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol |
1342501-65-8 | 0.05g |
$624.0 | 2023-06-04 | ||
| Enamine | EN300-161244-0.1g |
4-methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol |
1342501-65-8 | 0.1g |
$653.0 | 2023-06-04 | ||
| Enamine | EN300-161244-0.25g |
4-methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol |
1342501-65-8 | 0.25g |
$683.0 | 2023-06-04 | ||
| Enamine | EN300-161244-0.5g |
4-methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol |
1342501-65-8 | 0.5g |
$713.0 | 2023-06-04 | ||
| Enamine | EN300-161244-1.0g |
4-methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol |
1342501-65-8 | 1g |
$743.0 | 2023-06-04 | ||
| Enamine | EN300-161244-2.5g |
4-methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol |
1342501-65-8 | 2.5g |
$1454.0 | 2023-06-04 | ||
| Enamine | EN300-161244-5.0g |
4-methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol |
1342501-65-8 | 5g |
$2152.0 | 2023-06-04 | ||
| Enamine | EN300-161244-10.0g |
4-methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol |
1342501-65-8 | 10g |
$3191.0 | 2023-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01003804-1g |
4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol |
1342501-65-8 | 95% | 1g |
¥3717.0 | 2023-04-03 | |
| Enamine | EN300-161244-50mg |
4-methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol |
1342501-65-8 | 50mg |
$528.0 | 2023-09-23 |
4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol Related Literature
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol
Comprehensive Overview of 4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol (CAS No. 1342501-65-8)
4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol (CAS No. 1342501-65-8) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications. This phenol derivative, characterized by its methyl and aminomethyl functional groups, is often studied for its physicochemical properties and reactivity. Researchers and industry professionals are increasingly interested in this compound, particularly in fields such as pharmaceutical intermediates, material science, and organic synthesis.
The compound's CAS number 1342501-65-8 serves as a unique identifier, ensuring precise communication among scientists and regulatory bodies. Its systematic name, 4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol, reflects its molecular architecture, which includes a phenol ring substituted with a methyl group at the 4-position and an aminomethyl group at the 2-position. This structural complexity makes it a valuable subject for studies on hydrogen bonding, steric effects, and molecular interactions.
In the context of current trends, 4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol aligns with the growing demand for high-performance additives and specialty chemicals. For instance, its potential as a stabilizer or cross-linking agent in polymer systems has been explored, addressing the need for more durable and heat-resistant materials. Additionally, its role in green chemistry initiatives is noteworthy, as researchers investigate its synthesis under solvent-free conditions or using biocatalysts to minimize environmental impact.
Another area of interest is the compound's applicability in drug discovery. The presence of both phenolic and amine functionalities makes it a versatile building block for designing bioactive molecules. Recent publications have highlighted its use in the development of antioxidant and anti-inflammatory agents, tapping into the rising consumer focus on health and wellness. This aligns with frequent search queries such as "phenolic compounds in medicine" and "amine derivatives for drug development".
From a technical standpoint, the synthesis of 4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol typically involves Mannich-type reactions, where formaldehyde and a secondary amine react with a phenol derivative. Optimizing this process for yield and purity remains a key challenge, often discussed in forums and research papers. Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing the compound, ensuring compliance with quality control standards.
The compound's stability under various conditions is another hot topic. Users frequently search for "storage recommendations for aminomethyl phenols" or "degradation pathways of substituted phenols". Studies suggest that 4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol should be stored in cool, dry environments away from strong oxidizers to prevent decomposition. Such practical insights are invaluable for industrial applications.
In summary, 4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol (CAS No. 1342501-65-8) represents a multifaceted compound with broad relevance across scientific and industrial domains. Its structural features, combined with emerging applications in sustainable chemistry and biomedical research, position it as a compound of enduring interest. As innovation continues, this phenol derivative is likely to play an increasingly prominent role in addressing contemporary challenges in material design and therapeutic development.
1342501-65-8 (4-methyl-2-{(2-methylbutan-2-yl)aminomethyl}phenol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)